REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[C:5]#[N:6].C(O)C.[NH2:14][OH:15]>O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[C:5](=[N:14][OH:15])[NH2:6]
|
Name
|
|
Quantity
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202 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
144 mL
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature until HPLC analysis
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a suitable vessel equipped with mechanical stirrer under N2 atmosphere
|
Type
|
CUSTOM
|
Details
|
showed that reaction
|
Type
|
CUSTOM
|
Details
|
to give a thick slurry
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled in an ice water bath to 2° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 35° C. for 22 hours
|
Duration
|
22 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(N)=NO)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230.3 g | |
YIELD: PERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |